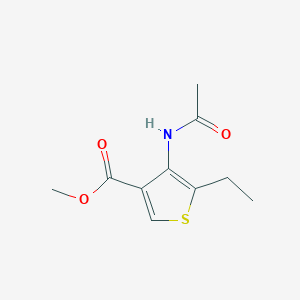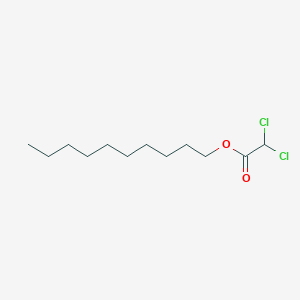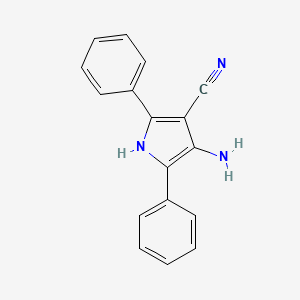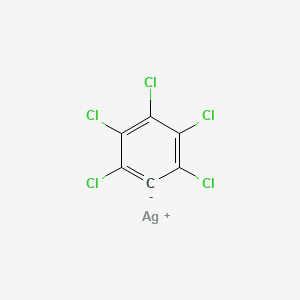![molecular formula C18H24N2O5 B14423761 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline CAS No. 84823-34-7](/img/structure/B14423761.png)
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-nitrogen bonds. One common synthetic route involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of the molecule under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other proline derivatives and molecules with similar functional groups, such as:
- 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline
- 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-alanine .
Uniqueness
What sets 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84823-34-7 |
|---|---|
Molekularformel |
C18H24N2O5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(2S)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m0/s1 |
InChI-Schlüssel |
RQAMYBSMKWUVFZ-LOACHALJSA-N |
Isomerische SMILES |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)









![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
